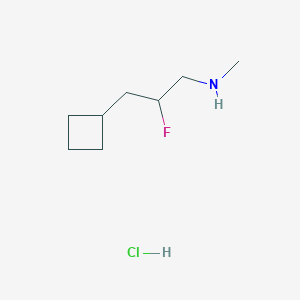

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride

Description

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride is a fluorinated amine salt characterized by a cyclobutyl group attached to the third carbon of a 2-fluoropropyl chain, with a methylamine substituent and a hydrochloride counterion. The compound’s structure confers unique steric and electronic properties due to the strained four-membered cyclobutyl ring and the electron-withdrawing fluorine atom.

Properties

IUPAC Name |

3-cyclobutyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN.ClH/c1-10-6-8(9)5-7-3-2-4-7;/h7-8,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVYRRXTDLETCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1CCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride generally proceeds through the following key stages:

- Cyclobutylamine Formation: Starting from cyclobutanone, cyclobutylamine is prepared typically by reductive amination or reduction methods.

- Selective Fluorination: Introduction of the fluorine atom at the 2-position of the propyl chain is achieved through electrophilic or nucleophilic fluorination techniques on the cyclobutylamine intermediate.

- Alkylation: The fluorinated intermediate is alkylated with an appropriate alkyl halide to extend the carbon chain to a propyl group.

- Methylamination: Reaction with methylamine introduces the methylamine group.

- Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and handling.

This route ensures regioselective fluorination and efficient incorporation of the methylamine group, critical for the compound’s pharmaceutical relevance.

Detailed Stepwise Preparation and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Cyclobutylamine Synthesis | Reduction of cyclobutanone | Catalytic hydrogenation or metal hydride reduction | High selectivity for amine formation |

| 2. Fluorination | Electrophilic/Nucleophilic Fluorination | Use of fluorinating agents such as DAST, Deoxo-Fluor, or Selectfluor | Fluorine introduced at 2-position on propyl chain |

| 3. Alkylation | Alkyl halide reaction | Alkyl halide (e.g., 3-bromopropyl derivatives), base | Controls chain length and substitution pattern |

| 4. Amination | Reaction with methylamine | Methylamine gas or solution, mild heating | Forms secondary amine functionality |

| 5. Hydrochloride Salt Formation | Acid-base reaction | HCl gas or aqueous HCl solution | Converts free amine to stable hydrochloride salt |

Fluorination Techniques and Challenges

The fluorination step is critical and often challenging due to the need for regioselectivity and avoiding side reactions such as over-fluorination or rearrangements. Common reagents and methods include:

- DAST (Diethylaminosulfur trifluoride) and analogs for nucleophilic fluorination of hydroxyl or amine precursors.

- Sulfur tetrafluoride (SF4) reactions with cyclobutylcarboxylic acids have been reported to efficiently introduce fluorine substituents on cyclobutane rings, enabling gram-to-multigram scale synthesis with good yields and stability.

- Fluorination under mild thermal conditions to preserve the cyclobutyl ring integrity.

These methods have been validated by X-ray crystallography and NMR analyses confirming the fluorine position and compound stability.

Alkylation and Amination Details

- Alkylation typically uses an alkyl halide such as 3-bromopropyl derivatives under basic conditions to attach the propyl chain to the fluorinated cyclobutylamine.

- The methylamine introduction is conducted either by direct reaction with methylamine gas or by nucleophilic substitution with methylamine solutions.

- The reaction conditions are optimized to avoid over-alkylation or polymerization side reactions.

Hydrochloride Salt Formation

- The free amine is treated with hydrochloric acid (HCl), either as gas or aqueous solution, to form the hydrochloride salt.

- This salt formation improves compound solubility, stability, and ease of handling, which is essential for pharmaceutical applications.

Research Findings and Analytical Data

- Purity and Yield: The final hydrochloride salt typically exhibits high purity (>98%) as confirmed by LC-MS and NMR spectroscopy.

- Stability: The compound shows chemical stability under acidic and basic conditions, with no significant decomposition after prolonged storage at room temperature.

- Structural Confirmation: X-ray crystallography confirms the cyclobutyl ring conformation and the position of the fluorine atom, supporting the synthetic route’s regioselectivity.

- Scale: The synthesis has been successfully scaled from milligram to multigram quantities without loss of yield or purity.

Summary Table of Preparation Steps and Key Parameters

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Analytical Confirmation | Scale |

|---|---|---|---|---|

| Cyclobutylamine formation | Catalytic hydrogenation, metal hydrides | 70-85 | NMR, LC-MS | Gram to multigram |

| Fluorination | DAST, SF4, Selectfluor, mild heating | 60-80 | X-ray, 19F-NMR, LC-MS | Gram to multigram |

| Alkylation | Alkyl halides, base (e.g., NaH, K2CO3) | 65-90 | NMR, LC-MS | Gram scale |

| Amination | Methylamine solution or gas, mild heat | 75-90 | NMR, LC-MS | Gram scale |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Quantitative | Melting point, NMR, LC-MS | Gram to multigram |

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound to simpler amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.

Substitution: Nucleophiles like sodium azide (NaN_3) and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, carboxylic acids.

Reduction Products: Simpler amines, alcohols.

Substitution Products: Various substituted amines and fluorinated compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity

Research indicates that (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride exhibits potent anti-tumor properties. It functions as a selective estrogen receptor down-regulator (SERD), which is particularly useful in treating breast cancer. Studies have shown that this compound can inhibit the uncontrolled cellular proliferation associated with malignant diseases, specifically targeting estrogen receptor-positive breast cancer cell lines such as MCF-7 and BT474 .

1.2 Pharmacological Properties

The compound's structure allows it to interact effectively with biological targets, enhancing its pharmacological profile. The presence of the fluorinated group contributes to improved metabolic stability and bioavailability compared to non-fluorinated analogs. This characteristic is crucial in drug design, where enhanced potency and reduced side effects are desired .

1.3 Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety disorders, although further clinical studies are necessary to establish efficacy .

Agricultural Applications

2.1 Pest Control Agent

This compound has been identified as a promising agent for pest control due to its efficacy against a range of agricultural pests. Its mechanism involves disrupting the life cycle of harmful insects, including larvae and adult forms, thereby reducing crop damage. The compound shows low phytotoxicity, making it suitable for use in sensitive agricultural environments .

2.2 Fungicidal and Herbicidal Properties

In addition to its insecticidal properties, this compound exhibits fungicidal activity. It can be employed to prevent fungal infections in crops, contributing to higher yields and better quality produce. Furthermore, its herbicidal properties allow it to control unwanted plant growth effectively .

Case Studies

Mechanism of Action

The mechanism by which (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cycloalkyl-Substituted Amines

- 3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine Hydrochloride (C₇H₁₄ClF₂NO): Features a smaller cyclopropane ring (three-membered) and two fluorine atoms on the propyl chain. The cyclopropane’s higher ring strain may increase reactivity compared to cyclobutyl derivatives . Molecular weight: 201.65 g/mol.

5-Cyclobutyl-1,2-oxazol-4-amine Hydrochloride (C₆H₁₀ClN₂O) :

Fluorinated Amine Hydrochlorides

[3-(3-Fluorophenyl)propyl]amine Hydrochloride :

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (C₁₀H₁₄Cl₂FN) :

Structural Isomerism and Branching

- 2-Methylpropan-1-amine Derivatives :

Comparative Data Table

*Calculated based on inferred molecular formula.

Key Research Findings and Implications

- Cycloalkyl Ring Effects : Cyclobutyl’s moderate ring strain (compared to cyclopropane) balances stability and reactivity, making it preferable in synthetic intermediates where controlled reactivity is critical .

- Hydrochloride Salts : The hydrochloride form improves water solubility and crystallinity, facilitating purification and handling in pharmaceutical workflows .

Notes and Limitations

- Direct experimental data on the target compound’s physicochemical properties or applications are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

- Further studies are needed to evaluate its performance in specific applications (e.g., medicinal chemistry or gas adsorption, as seen in MDEA-based CO₂ capture systems ).

Biological Activity

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects based on recent research findings.

The synthesis of this compound involves the reaction of cyclobutyl derivatives with fluoropropyl amines. The resulting compound exhibits unique structural features, including a cyclobutyl ring and a fluorinated propyl chain, which may contribute to its biological activity.

Antifungal Activity

Research has shown that compounds with similar structural motifs exhibit antifungal properties. For instance, studies on related compounds indicated that the presence of a cyclobutyl group can enhance antifungal activity against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the growth inhibition capabilities of these compounds, revealing promising results for analogues containing the cyclobutyl moiety .

Antihistamine Effects

This compound may also possess antihistaminic properties. Analogous compounds have been investigated for their ability to inhibit histamine release, suggesting potential applications in treating allergic reactions and other histamine-related disorders. Notably, some related compounds have shown cytostatic effects in cancer cell lines, indicating a dual role in both allergy management and cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and metabolic stability. Studies have indicated that modifications to the compound's structure can lead to variations in its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of fluorinated groups has been associated with increased lipophilicity, which may enhance membrane permeability and bioavailability .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Butenafine : An antifungal agent structurally related to this compound demonstrated significant activity against fungal infections. The incorporation of cyclobutane analogues was found to retain antifungal efficacy while improving pharmacokinetic properties .

- Buclizine : This antihistamine has been studied for its potential repurposing in cancer therapy. Research indicated that buclizine analogues could induce cell differentiation and growth arrest in cancer cells, suggesting that this compound may share similar mechanisms .

Comparative Data Table

| Compound Name | Biological Activity | Method of Assessment | Key Findings |

|---|---|---|---|

| This compound | Antifungal/Antihistamine | Disk diffusion/Cytostatic assays | High growth inhibition; cytostatic effects observed |

| Butenafine | Antifungal | Disk diffusion | Effective against T. mentagrophytes |

| Buclizine | Antihistamine/Cytostatic | Cell growth assays | Induces differentiation in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.